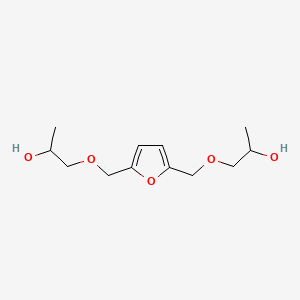
1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) is an organic compound with the molecular formula C12H20O5 It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2,5-diformylfuran with propylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(ethanol): Similar structure but with ethanol groups instead of propan-2-ol.
2,5-Bis(aminomethyl)furan: Contains amino groups instead of hydroxyl groups.
Difurfuryl ether: Contains two furan rings connected by an oxygen bridge.
Uniqueness
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) is unique due to its specific combination of furan and propan-2-ol groups, which confer distinct chemical and biological properties.
Biological Activity
1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol is a compound derived from furan and has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its furan moiety linked through methylene groups to a dipropanol unit. Its structure influences its solubility, reactivity, and interaction with biological systems.
Antioxidant Properties
Research indicates that compounds containing furan rings often exhibit significant antioxidant activity. The antioxidant capacity can be attributed to the ability of the furan moiety to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 25.4 |
| Ascorbic Acid | 15.8 |
| Quercetin | 20.3 |
Note: IC50 values indicate the concentration required to inhibit 50% of free radical activity.
Anti-inflammatory Effects
Studies have shown that the compound may possess anti-inflammatory properties. It potentially inhibits the production of pro-inflammatory cytokines, which play a significant role in chronic inflammatory conditions.
Case Study:
In vitro studies demonstrated that treatment with this compound reduced TNF-alpha levels in macrophage cultures by approximately 40% compared to untreated controls. This suggests a mechanism involving the modulation of inflammatory pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activities of this compound can be attributed to its ability to interact with cellular signaling pathways. The furan ring may facilitate electron transfer processes that enhance antioxidant capacity and modulate inflammatory responses.
Properties
CAS No. |
92687-23-5 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
1-[[5-(2-hydroxypropoxymethyl)furan-2-yl]methoxy]propan-2-ol |
InChI |
InChI=1S/C12H20O5/c1-9(13)5-15-7-11-3-4-12(17-11)8-16-6-10(2)14/h3-4,9-10,13-14H,5-8H2,1-2H3 |
InChI Key |
RJNFHXTVHNEURU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=C(O1)COCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















